molecular formula C16H17N5O2 B2916959 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol CAS No. 2109561-42-2

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol

Cat. No.: B2916959
CAS No.: 2109561-42-2
M. Wt: 311.345
InChI Key: YMNSFYGEMSXVHV-UHFFFAOYSA-N
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Description

2-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol (CAS 2109561-42-2) is a high-value chemical building block designed for advanced synthetic and medicinal chemistry research. This compound features a unique molecular architecture that incorporates both a 3,5-dimethylpyrazole and a 1,2,3-triazole ring, linked through a carbonyl group and further functionalized with a phenylethanol side chain. The presence of these privileged pharmacophores makes it a critical intermediate in the development of novel bioactive molecules . The primary application of this compound is as a key synthetic intermediate in the discovery of new pharmaceutical candidates and fine chemicals . Pyrazole derivatives are recognized as a pharmacologically important active scaffold present in agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . Similarly, the 1,2,3-triazole moiety is known for its utility in drug discovery, often employed in the synthesis of compounds with antitumoral and antiviral activities . The integration of these systems into a single hybrid molecule provides researchers with a versatile scaffold for constructing targeted libraries in multi-component reactions and for probing structure-activity relationships . This product is supplied with a guaranteed purity of >99%, as confirmed by rigorous analytical techniques including LCMS, GCMS, HPLC, and NMR to ensure batch-to-batch consistency and identity . It is offered in both bulk and prepack quantities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers can request a detailed Certificate of Analysis (COA) and Safety Data Sheet (SDS) from the supplier .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNSFYGEMSXVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol typically involves multiple steps, starting with the preparation of the pyrazole and triazole precursors. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole and then react it with appropriate reagents to introduce the triazole and phenyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: : The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like potassium hydroxide (KOH).

Major Products Formed

  • Oxidation: : Phenol derivatives, quinones.

  • Reduction: : Triazolamine derivatives.

  • Substitution: : Substituted pyrazoles, triazoles.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and triazole rings are valuable in the construction of pharmaceuticals and agrochemicals.

Biology

The biological activity of this compound has been explored in various studies. It has shown potential as an antileishmanial and antimalarial agent due to its ability to interfere with the life cycle of the parasites.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.

Industry

In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Triazole Motifs

Pyrazole Derivatives
  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): This N-substituted pyrazoline features a 4-fluorophenyl group and a carbaldehyde substituent. Unlike the target compound, it lacks a triazole ring, but shares the pyrazole scaffold. The carbaldehyde group may increase reactivity (e.g., Schiff base formation), whereas the target’s phenylethanol group likely enhances hydrophilicity. Crystallographic data from confirms planar pyrazole rings, suggesting similar conformational rigidity in the target compound’s pyrazole moiety .
  • 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone (): This compound shares the 3,5-dimethylpyrazole group but incorporates a nitrophenyl-piperazine linker and diphenylethanone tail. Molecular weight (MW: ~550 g/mol) is higher due to the diphenylethanone and piperazine groups, whereas the target compound’s MW is estimated at ~352 g/mol .
Triazole Derivatives
  • [14C]Asundexian (): This trifluoromethyl-triazolyl compound includes a pyridinone core and radiolabeled carbonyl. The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the target’s dimethylpyrazole. Pharmacokinetic studies in highlight its use in tracing drug distribution, suggesting that the target’s triazole moiety could similarly be exploited for labeling .
  • 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine (): Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), this triazole-linked estradiol derivative shares the triazole’s rigidity. The diamine sidechain improves water solubility, akin to the phenylethanol group in the target compound. The CuAAC method, as described in , is likely applicable to the target’s synthesis .
Table 1: Key Properties of Compared Compounds
Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends Synthetic Method
Target Compound ~352 Triazole, pyrazole, phenylethanol Moderate (polar groups) Likely CuAAC or amidation
3-(4-Fluorophenyl)-5-phenyl-pyrazole (E2) ~283 Pyrazole, carbaldehyde, fluorophenyl Low (hydrophobic aryl) Condensation/cyclization
Asundexian (E3, E7) ~580 Triazole, trifluoromethyl, pyridinone Low (lipophilic groups) Multistep organic synthesis
Estradiol-triazole (E6) ~563 Triazole, estradiol, diamine High (diamine sidechain) CuAAC

Structural and Conformational Insights

  • Crystallography: Pyrazole derivatives in were analyzed using X-ray diffraction, revealing planar heterocycles and intermolecular hydrogen bonds.
  • The target’s phenylethanol group may introduce torsional flexibility, altering packing efficiency .

Biological Activity

The compound 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by data from recent studies.

Chemical Structure

The molecular formula of the compound is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S. The structure features a phenylethanol moiety linked to a triazole and pyrazole derivative, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate carbonyl and triazole precursors. The synthetic route often includes steps such as condensation reactions and cyclization to form the triazole ring.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

Compound Bacterial Strains Tested Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli20
Target CompoundS. aureus22

These results suggest that the compound has promising antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using various cancer cell lines demonstrated that it inhibits cell proliferation effectively:

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These findings indicate that the compound may serve as a potential lead in cancer therapy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown anti-inflammatory activity in animal models. The evaluation was performed using carrageenan-induced paw edema in rats:

Treatment Group Edema Reduction (%)
Control0
Aspirin40
Target Compound55

This suggests that the compound can significantly reduce inflammation compared to control groups.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have reported on the efficacy of similar compounds in clinical settings. For instance:

  • A study published in Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives demonstrating potent anticancer activity against multiple cancer types.
  • Another research article focused on the antibacterial properties of triazole-containing compounds against resistant bacterial strains.

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